molecular formula C10H8N4O4 B1520672 5-Amino-3-(3-nitrophenyl)isoxazole-4-carboxamide CAS No. 15783-71-8

5-Amino-3-(3-nitrophenyl)isoxazole-4-carboxamide

Cat. No. B1520672
CAS RN: 15783-71-8
M. Wt: 248.19 g/mol
InChI Key: OVQUNVGVBAIOGQ-UHFFFAOYSA-N
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Description

“5-Amino-3-(3-nitrophenyl)isoxazole-4-carboxamide” is a compound that belongs to the isoxazole family . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . This compound is available for pharmaceutical testing .


Physical And Chemical Properties Analysis

The molecular weight of “5-Amino-3-(3-nitrophenyl)isoxazole-4-carboxamide” is 248.20 . The average mass is 234.165 Da and the monoisotopic mass is 234.027664 Da .

Scientific Research Applications

Isoxazoles are an important class of aromatic heterocycles . The range of their applications is very diverse, from the creation of materials exhibiting liquid crystalline properties to medicine and medicinal chemistry . A noticeable trend in recent years is the growing interest in highly functionalized isoxazoles . Cross-coupling reactions, a powerful tool of modern organic synthesis, have been added to the traditional methods of functionalization of aromatic and heteroaromatic compounds .

Isoxazoles have been studied for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .

Future Directions

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This suggests that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

5-amino-3-(3-nitrophenyl)-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4/c11-9(15)7-8(13-18-10(7)12)5-2-1-3-6(4-5)14(16)17/h1-4H,12H2,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQUNVGVBAIOGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-(3-nitrophenyl)isoxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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